molecular formula C11H16ClN3O B3433047 2-[1-(6-chloropyridazin-3-yl)piperidin-4-yl]ethanol CAS No. 124438-73-9

2-[1-(6-chloropyridazin-3-yl)piperidin-4-yl]ethanol

Cat. No.: B3433047
CAS No.: 124438-73-9
M. Wt: 241.72 g/mol
InChI Key: ZOTJNOZWPQHVMJ-UHFFFAOYSA-N
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Description

2-[1-(6-chloropyridazin-3-yl)piperidin-4-yl]ethanol is a chemical compound with the molecular formula C11H15ClN2O It is a derivative of piperidine and pyridazine, featuring a chloropyridazinyl group attached to a piperidine ring, which is further connected to an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(6-chloropyridazin-3-yl)piperidin-4-yl]ethanol typically involves the following steps:

    Formation of the Chloropyridazine Intermediate: The starting material, 6-chloropyridazine, is synthesized through the chlorination of pyridazine.

    Piperidine Ring Formation: The chloropyridazine is then reacted with piperidine under controlled conditions to form 1-(6-chloropyridazin-3-yl)piperidine.

    Ethanol Group Addition: The final step involves the addition of an ethanol group to the piperidine ring, typically through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[1-(6-chloropyridazin-3-yl)piperidin-4-yl]ethanol can undergo various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The chloropyridazinyl group can be reduced to form a dihydropyridazine derivative.

    Substitution: The chlorine atom in the chloropyridazinyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products Formed

    Oxidation: Formation of 2-[1-(6-chloropyridazin-3-yl)piperidin-4-yl]acetaldehyde or 2-[1-(6-chloropyridazin-3-yl)piperidin-4-yl]acetic acid.

    Reduction: Formation of 2-[1-(6-dihydropyridazin-3-yl)piperidin-4-yl]ethanol.

    Substitution: Formation of 2-[1-(6-substituted-pyridazin-3-yl)piperidin-4-yl]ethanol derivatives.

Scientific Research Applications

2-[1-(6-chloropyridazin-3-yl)piperidin-4-yl]ethanol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[1-(6-chloropyridazin-3-yl)piperidin-4-yl]ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The chloropyridazinyl group may facilitate binding to these targets, while the piperidine ring provides structural stability. The ethanol moiety can enhance the compound’s solubility and bioavailability, allowing it to effectively exert its effects through various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(6-chloropyridazin-3-yl)piperidin-4-ol: A closely related compound with a hydroxyl group instead of an ethanol group.

    2-[1-(6-chloropyridazin-3-yl)piperidin-4-yl]acetic acid: Similar structure but with an acetic acid group instead of an ethanol group.

Uniqueness

2-[1-(6-chloropyridazin-3-yl)piperidin-4-yl]ethanol is unique due to the presence of the ethanol group, which can influence its chemical reactivity and biological activity. This compound’s specific combination of functional groups allows for diverse applications and interactions that may not be possible with its analogs.

Properties

IUPAC Name

2-[1-(6-chloropyridazin-3-yl)piperidin-4-yl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN3O/c12-10-1-2-11(14-13-10)15-6-3-9(4-7-15)5-8-16/h1-2,9,16H,3-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOTJNOZWPQHVMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CCO)C2=NN=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301248064
Record name 1-(6-Chloro-3-pyridazinyl)-4-piperidineethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301248064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124438-73-9
Record name 1-(6-Chloro-3-pyridazinyl)-4-piperidineethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=124438-73-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(6-Chloro-3-pyridazinyl)-4-piperidineethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301248064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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